2-(Nonylphenoxy)ethanol
Description
Significance within Alkylphenol Ethoxylate Chemistry and Broader Applications
2-(Nonylphenoxy)ethanol, as a specific nonylphenol ethoxylate with a single ethoxy group, holds significance both as a commercial product and as a key intermediate in environmental degradation pathways. industrialchemicals.gov.au Nonylphenol ethoxylates are produced by polymerizing ethylene (B1197577) oxide with nonylphenol, resulting in a mixture of substances with varying lengths of the linear ethoxy ether chain, which determines the final properties of the product. industrialchemicals.gov.au Commercially available NPEs are mixtures with ethoxylate chains containing from 1 to 100 subunits. industrialchemicals.gov.au
The surfactant properties of this compound and other NPEs have made them valuable in a wide array of applications. industrialchemicals.gov.au They function as detergents, emulsifiers, wetting agents, and dispersants across numerous industries. industrialchemicals.gov.au Their ability to reduce the surface tension of water enhances cleaning efficiency and allows for the stable mixing of oil and water-based substances. ontosight.aismolecule.com
Table 1: Industrial and Commercial Applications of this compound and other Nonylphenol Ethoxylates
| Sector | Specific Application | Function | Source |
|---|---|---|---|
| Industrial Cleaning | Degreasing agents, industrial detergents | Surfactant, effective in removing oils and greases | smolecule.comcanada.ca |
| Paints and Coatings | Emulsifiers, dispersants, wetting agents | Helps stabilize emulsions and disperse pigments | smolecule.comsolubilityofthings.comnih.gov |
| Pulp & Paper Processing | Processing aids | Dispersing and wetting agent | canada.ca |
| Textile Industry | Scouring and wetting agents | Aids in cleaning and dye penetration | canada.ca |
| Agricultural Products | Wetting agents in pesticide formulations | Enhances the effectiveness and spread of pesticides | smolecule.comomri.org |
| Personal Care Products | Emulsifiers in cosmetics and hair products | Stabilizes formulations | smolecule.comwikipedia.orgsolubilityofthings.com |
| Plastics and Polymers | Intermediate in the manufacture of antioxidants and stabilizers for PVC | Component in polymer production | wikipedia.org |
| Oil Recovery | Dispersants | Aids in the dispersion of oil |
Historical Overview of Research Trajectories for Nonylphenol Ethoxylates
The use of nonylphenol and its ethoxylates began over 40 years ago, with production increasing significantly over the last half-century to meet industrial demand. canada.caaloki.hu For many years, research and development focused primarily on the efficacy and application of these surfactants. However, as their use became more widespread, their presence in the environment, particularly in aquatic systems, began to draw scientific attention.
A significant shift in research occurred in the 1990s, moving towards the environmental fate, persistence, and toxicity of NPEs. wikipedia.org Studies revealed that NPEs degrade in the environment and in wastewater treatment plants into more persistent and toxic compounds, primarily nonylphenol (NP) and short-chain NPEs like this compound. aloki.hufederalregister.gov This discovery was crucial, as these degradation products were found to be more toxic than the original parent compounds. omri.org A major focus of subsequent research has been the endocrine-disrupting potential of nonylphenol, which can mimic natural hormones and potentially interfere with the endocrine systems of wildlife. smolecule.comaloki.hu This has led to regulatory actions and voluntary phase-outs in various regions to mitigate environmental risks. wikipedia.orgcanada.ca
Table 2: Timeline of Key Research and Regulatory Developments for Nonylphenol Ethoxylates (NPEs)
| Period | Key Developments | Source |
|---|---|---|
| 1940s-1980s | Discovery and exponential increase in the production and industrial application of NPEs. Research is focused on application and performance. | canada.cawikipedia.org |
| 1990s | Growing concern and research into the environmental impact of NPEs. Studies identify their degradation into more toxic and persistent nonylphenol (NP). Endocrine-disrupting effects of NP are identified. | freshwater.orgwikipedia.orgaloki.hu |
| 2000s | Increased monitoring of NPEs and NP in water, sediment, and sludge. The Canadian Environmental Protection Act adds NP and NPEs to the Toxic Substances List. | canada.caaloki.hu |
| 2010s | The U.S. EPA releases an action plan for NP and NPEs, encouraging a phase-out. The European Union restricts the use of NPEs under REACH regulations. Research focuses on alternative surfactants. | wikipedia.orgfederalregister.govomri.org |
| 2020s | Continued evaluation of risk management strategies and monitoring of environmental levels. Focus on the effectiveness of regulations in reducing NPE concentrations. | canada.capublications.gc.ca |
Scholarly Scope and Foundational Research Objectives for this compound Investigations
While much of the research has centered on the broader category of nonylphenol ethoxylates and the primary degradation product, nonylphenol, investigations involving this compound are situated within this larger context. The scholarly scope is primarily driven by environmental science and toxicology. A key objective is to understand the transformation and fate of NPEs in the environment. aloki.hu
Table 3: Foundational Research Objectives for this compound and Related NPEs
| Research Objective | Description | Source |
|---|---|---|
| Environmental Fate and Distribution | Investigating the processes that affect the persistence, distribution, and bioavailability of the compound in water, sediment, and soil. This includes studying biodegradation and sorption. | aloki.hufederalregister.gov |
| Degradation Pathway Analysis | Identifying the microbial transformation pathways of higher-order NPEs that lead to the formation of this compound and its subsequent degradation to nonylphenol. | aloki.hufederalregister.gov |
| Toxicity Assessment | Evaluating the aquatic toxicity of short-chain NPEs, including this compound, as they are often more toxic than the parent long-chain compounds. | omri.orgregulations.gov |
| Endocrine Disruption Potential | Assessing the potential for this compound and its breakdown products to mimic natural hormones and disrupt the endocrine systems of aquatic organisms and other wildlife. | smolecule.comaloki.hu |
| Monitoring and Detection | Developing analytical methods to accurately measure concentrations of specific NPEs like this compound in environmental samples such as wastewater effluents and river water. | aloki.hu |
Properties
IUPAC Name |
2-(2-nonylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)19-15-14-18/h9-10,12-13,18H,2-8,11,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEORSVTYLWZQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51938-25-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-nonylphenyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51938-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10860056 | |
| Record name | 2-(2-Nonylphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27986-36-3, 93-32-3 | |
| Record name | Terics | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027986363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Nonylphenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(nonylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Nonylphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(nonylphenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-NONYLPHENOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN8NP35H6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Advanced Chemical Transformations of 2 Nonylphenoxy Ethanol
Ethoxylation Methodologies for Nonylphenol Derivatives
The primary industrial route to 2-(Nonylphenoxy)ethanol is the ethoxylation of nonylphenol. This process involves the addition of ethylene (B1197577) oxide to the nonylphenol precursor, a reaction that can be finely tuned through various catalytic and process-driven strategies.
Precursor Synthesis: Nonene Oligomerization and Nonylphenol Formation
The synthesis of this compound begins with the formation of its key precursors, nonene and nonylphenol.
The industrial production of nonene is typically achieved through the oligomerization of propene. elchemy.com This reaction is catalyzed by acids, such as polyphosphoric acid, and results in a complex mixture of nonene isomers. elchemy.com These isomers are primarily branched, a structural characteristic that is carried through to the final nonylphenol product. atamanchemicals.com
Following nonene synthesis, nonylphenol is produced via the acid-catalyzed alkylation of phenol (B47542) with the nonene mixture. elchemy.comatamanchemicals.com This electrophilic substitution reaction attaches the nonyl group to the phenol ring, predominantly at the para position (4-position), with smaller amounts of the ortho isomer (2-position) also forming. regulations.govjustia.com A variety of acid catalysts can be employed to facilitate this reaction, including phosphorous acid, elchemy.com heteropoly acids like 12-tungstophosphoric acid, justia.com acidic ion-exchange resins, who.intgoogle.com and alkaline ionic liquids. google.com The choice of catalyst and reaction conditions can influence the ratio of para- to ortho-isomers and the formation of byproducts such as dinonylphenol. justia.com
Table 1: Catalytic Systems for Nonylphenol Synthesis
| Catalyst Type | Specific Example | Reactants | Key Conditions | Outcome/Selectivity |
|---|---|---|---|---|
| Mineral Acid | Phosphorous Acid | Phenol, Nonene | Acid-catalyzed conditions | Formation of nonylphenol. elchemy.com |
| Heteropoly Acid | 12-Tungstophosphoric Acid | Phenol, Nonene | Temp: 80-120°C; LHSV: 1 | High nonene conversion (up to 91%); High para-selectivity (p/o ratio up to 15.7). justia.com |
| Ion-Exchange Resin | Sulfonated Ion Exchange Resin | Phenol, Nonene | Temp: up to 120°C | Used in batch or continuous processes; High yield and selectivity. who.intgoogle.com |
Catalytic Systems and Optimized Reaction Conditions in Ethoxylation Processes
The core synthesis of this compound occurs through the ethoxylation of the nonylphenol precursor. This process involves the ring-opening addition of ethylene oxide to the hydroxyl group of nonylphenol. The reaction mechanism is a nucleophilic substitution where the phenoxide ion, formed by the reaction of nonylphenol with a basic catalyst, attacks the electrophilic carbon of the ethylene oxide ring. smolecule.com
Conventional ethoxylation is typically conducted in semi-batch reactors at elevated temperatures, often between 120°C and 180°C, and pressures up to 10 bar. smolecule.comsmolecule.comresearchgate.net Basic catalysts are standard, with potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) being widely used. elchemy.comsmolecule.com After the reaction, the catalyst is typically neutralized with an acid like acetic acid or phosphoric acid. smolecule.com
Advanced catalytic systems have been developed to improve product selectivity and reaction efficiency. Catalysts based on calcium sulfonates and carboxylates have been shown to produce ethoxylates with a narrower molecular mass distribution and fewer byproducts, such as polyglycols, compared to traditional NaOH catalysts. researchgate.net Double metal cyanide (DMC) catalysts, particularly zinc hexacyanocobaltate complexes, represent another significant advancement. google.com These catalysts allow for lower reaction temperatures (e.g., 130°C) and can achieve high productivity, in part by enabling the simultaneous feeding of both nonylphenol and ethylene oxide into the reactor. google.com
Table 2: Optimized Conditions in Nonylphenol Ethoxylation
| Catalyst System | Catalyst Example | Temperature Range | Key Process Features | Resulting Product Characteristics |
|---|---|---|---|---|
| Conventional Base | NaOH, KOH | 120 - 200°C smolecule.comresearchgate.net | Base-catalyzed, semi-batch process. google.com | Standard broad distribution of ethoxymers. |
| Alkaline Earth | Ca Sulfonate/Carboxylate | 180 - 185°C researchgate.net | Produces less polyglycol by-product. researchgate.net | Narrower molecular mass distribution. researchgate.net |
Chemical Reactivity and Derivatization Strategies for this compound
The chemical behavior of this compound is dictated by its functional groups: the terminal hydroxyl group, the ether linkages of the ethoxy chain, and the aromatic ring. These sites allow for a range of chemical transformations.
Oxidation and Reduction Pathways
The ethoxy chain and terminal hydroxyl group of this compound are susceptible to oxidation. Under controlled conditions with specific oxidizing agents like potassium permanganate (B83412) or chromium trioxide, the terminal alcohol can be oxidized to form aldehydes or carboxylic acids. smolecule.comevitachem.com More aggressive oxidation can lead to the degradation of the entire ethoxy chain. Advanced oxidation processes (AOPs), such as treatment with Fenton's reagent (a mixture of hydrogen peroxide and an iron(II) catalyst), have been studied for the degradation of nonylphenol ethoxylates. researchgate.netscirp.org This process generates highly reactive hydroxyl radicals that can break down the molecule, with optimal degradation observed at a pH of 5 and a H₂O₂/Fe²⁺ molar ratio of 3. researchgate.netscirp.org Photocatalytic oxidation is another degradation pathway. acs.orgresearchgate.net
Conversely, the compound can undergo reduction reactions. Using strong reducing agents such as lithium aluminum hydride or sodium borohydride, the functional groups can be reduced to simpler alcohols or hydrocarbons. smolecule.com
Table 3: Reagents for Oxidation and Reduction of this compound Derivatives
| Reaction Type | Reagent(s) | Products Formed |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) | Carboxylic acids, Aldehydes. smolecule.com |
| Advanced Oxidation | Fenton's Reagent (H₂O₂ + Fe²⁺) | Degradation products (COD removal). scirp.org |
Substitution and Hydrolysis Mechanisms
The terminal hydroxyl group of this compound can readily participate in nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as through reactions with alkyl halides or acid chlorides to form substituted ethers and esters, respectively. smolecule.com
The ether linkages in the ethoxy chain can be cleaved under certain conditions. Hydrolysis of this compound can occur under acidic or basic conditions, breaking the ether bonds to yield nonylphenol and ethylene glycol. However, under typical environmental conditions (pH 5-9), hydrolysis is not considered a significant degradation process for nonylphenol ethoxylates. regulations.govnih.gov
Fundamental Mechanisms of Action in Environmental and Biological Systems Non Human Focus
Surfactant Properties and Interfacial Phenomena
The chemical 2-(Nonylphenoxy)ethanol is a member of the nonylphenol ethoxylates (NPEs) class of nonionic surfactants. ontosight.aiactagroup.com Its structure, which combines a hydrophobic nonylphenyl group (a nine-carbon alkyl chain attached to a phenol (B47542) ring) and a hydrophilic ethylene (B1197577) glycol chain, is the basis for its surface-active properties. ontosight.aisolubilityofthings.comsmolecule.com This amphiphilic nature allows the molecule to operate at the interface between dissimilar phases, such as oil and water or liquid and solid, altering the physical properties of that interface. ontosight.aiactagroup.com
As a surfactant, this compound effectively lowers the surface tension of water and other aqueous solutions. ontosight.aismolecule.com When introduced into a liquid, the surfactant molecules migrate to the surface, orienting themselves with their hydrophobic nonylphenyl tails directed away from the water and their hydrophilic ethoxy heads remaining in the aqueous phase. This accumulation at the surface disrupts the cohesive energy between water molecules, leading to a reduction in surface tension. actagroup.com This action allows the liquid to spread more easily across a surface, a property known as wetting. smolecule.comsolubilityofthings.comatamankimya.com
The efficiency of surface tension reduction and wetting is influenced by the degree of ethoxylation—the length of the hydrophilic ethylene oxide chain. atamanchemicals.com Studies on related nonylphenol ethoxylates show that maximum surface tension reduction is often achieved with a specific number of ethoxy groups; as the chain length increases beyond this optimal point, the effectiveness in reducing surface tension may decrease. atamanchemicals.com The compound's ability to enhance wetting is critical in various applications, including detergents, agricultural sprays, and industrial coatings, where it ensures uniform coverage and penetration of active ingredients. atamankimya.comatamanchemicals.comindustrialchemicals.gov.au
| Property | Description | Key Findings |
| Surface Activity | Ability to lower the surface tension between two liquids or between a liquid and a solid. ontosight.aiactagroup.com | The molecule's amphiphilic structure, with distinct hydrophobic and hydrophilic regions, drives its migration to interfaces. ontosight.aisolubilityofthings.com |
| Surface Tension Reduction | Reduces the cohesive energy at the surface of a liquid, primarily water. smolecule.com | This mechanism allows for easier spreading and distribution of liquids across surfaces. actagroup.com |
| Wetting Action | Enhances the ability of a liquid to maintain contact with a solid surface. solubilityofthings.comatamankimya.com | The effectiveness is dependent on the degree of ethoxylation, with certain chain lengths providing optimal performance. atamanchemicals.com |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in solution. regulations.gov | The CMC is influenced by the length of the polyethylene (B3416737) oxide chain and affects the surfactant's overall effectiveness. evitachem.com The physical properties of the surfactant differ significantly above and below the CMC. regulations.gov |
The amphiphilic nature of this compound makes it an effective emulsifying and dispersing agent. atamankimya.comevitachem.com Emulsification is the process of stabilizing a mixture of immiscible liquids, such as oil and water. ontosight.ai this compound achieves this by positioning itself at the oil-water interface, where its hydrophobic tail dissolves in the oil droplet while its hydrophilic head remains in the surrounding water. ontosight.ai This forms a protective layer around the oil droplets, preventing them from coalescing and thus maintaining a stable emulsion. atamankimya.comevitachem.com
Similarly, as a dispersant, this compound facilitates the even distribution of solid particles within a liquid medium. atamankimya.com It adsorbs onto the surface of the solid particles, preventing them from aggregating or settling. This action is crucial in formulations like paints, inks, and certain agricultural products to ensure homogeneity and stability. solubilityofthings.comindustrialchemicals.gov.auevitachem.com The ability of this compound and related NPEs to function across a wide range of pH levels enhances their versatility as emulsifiers and dispersants in diverse chemical formulations. smolecule.com
Interactions with Biomembranes and Subcellular Structures
The same surfactant properties that make this compound effective at interfaces in industrial applications also govern its interactions with biological systems, particularly with the lipid bilayers that form cell membranes. regulations.gov
This compound can interact with and integrate into the lipid bilayers of biological membranes, leading to significant alterations in their structure and function. evitachem.comindustrialchemicals.gov.au The hydrophobic nonylphenyl portion of the surfactant molecule can insert itself into the hydrophobic core of the membrane, while the hydrophilic portion interacts with the aqueous environment and the polar head groups of the lipids. regulations.gov
This insertion disrupts the ordered arrangement of the lipid molecules, which can increase the fluidity of the membrane and lead to changes in its physical properties. nih.govresearchgate.net A primary consequence of this interaction is an increase in membrane permeability. smolecule.comevitachem.com The disruption of the lipid bilayer can create transient pores or defects, allowing substances that would normally be excluded to pass through the membrane. nih.gov At sufficient concentrations, this can compromise the structural integrity of the cell, leading to the leakage of intracellular contents and ultimately, cell lysis. smolecule.com
The ability of this compound to disrupt membrane integrity is leveraged in various biochemical and molecular biology research applications, most notably for cell lysis and the solubilization of proteins. smolecule.comatamanchemicals.com To study intracellular proteins, particularly those embedded within membranes, researchers must first break open the cells and then extract these proteins from their native lipid environment.
As a nonionic detergent, this compound is used in lysis buffers to break down cellular and organellar membranes. evitachem.com It effectively solubilizes membrane proteins by replacing the surrounding lipid molecules, forming detergent-protein complexes. atamankimya.com This process keeps the proteins in a soluble, and often functional, state for subsequent analysis, purification, or structural studies. atamanchemicals.comatamankimya.com Its effectiveness in solubilizing and stabilizing membrane proteins makes it a useful tool in protein chemistry. atamanchemicals.comatamankimya.com
| Interaction | Mechanism | Application/Utility |
| Membrane Disruption | The surfactant integrates into the lipid bilayer, disrupting its structure and increasing fluidity. regulations.govindustrialchemicals.gov.au | Leads to increased membrane permeability and, at higher concentrations, cell lysis. smolecule.comevitachem.com |
| Protein Solubilization | Replaces the native lipids surrounding membrane proteins, forming soluble protein-detergent complexes. atamankimya.com | Widely used in biochemical research for the extraction and purification of membrane-bound and intracellular proteins. smolecule.comatamanchemicals.comevitachem.com |
| Cell Lysis | Compromises the structural integrity of the cell membrane, causing it to rupture. | Employed in laboratory protocols to release the cytoplasmic contents of cells for analysis. evitachem.comatamankimya.com |
Advanced Applications in Industrial and Scientific Research Non Human Specific
Role in Material Science and Chemical Synthesis
In the realms of material science and chemical synthesis, 2-(Nonylphenoxy)ethanol serves as a critical component in the development of novel materials and the optimization of chemical reactions. Its surfactant properties are leveraged to control the formation and stability of nanoparticles and to enhance the efficiency of various chemical processes.
Application in Nanoparticle Synthesis and Stabilization
Non-ionic surfactants such as this compound play a significant role in the synthesis and stabilization of nanoparticles. Their primary function is to act as capping and stabilizing agents, controlling the size and preventing the agglomeration of newly formed nanoparticles. The surfactant molecules adsorb onto the surface of the nanoparticles, creating a protective layer that sterically hinders close contact between particles.
In the synthesis of metallic nanoparticles, such as silver (Ag) and gold (Au), nonylphenol ethoxylates can also act as reducing agents. The ethoxy groups in the surfactant molecule can facilitate the reduction of metal ions to their metallic state, leading to the formation of nanoparticles. The concentration of the surfactant is a critical parameter that influences the final size and shape of the nanoparticles.
Key Research Findings in Nanoparticle Synthesis:
| Nanoparticle | Surfactant Role | Observations |
| Silver (Ag) | Reductive and protective agent | The ethoxy groups can form hydroperoxides, which contribute to the reduction of silver ions. The resulting nanoparticles are typically smaller than 10 nm in diameter. scribd.comcanyoncomponents.com |
| Gold (Au) | Stabilizing agent in green synthesis | In green synthesis methods using plant extracts, surfactants help to stabilize the formed gold nanoparticles, preventing aggregation and controlling their size, which can range from 5 to 80 nm depending on the specific conditions. researchgate.net |
Enhancement of Reaction Rates in Chemical Processes
While specific quantitative data on the catalytic effect of this compound is limited in publicly available research, non-ionic surfactants are generally recognized for their ability to enhance reaction rates in certain chemical processes. smolecule.com This is primarily attributed to their ability to increase the solubility of reactants in a given solvent and to bring reactants into closer proximity within micelles.
Utility in Biological and Biochemical Research Protocols
In the field of biological and biochemical research, non-ionic surfactants are indispensable tools for the disruption of cell membranes and the purification of proteins. Their mild, non-denaturing properties make them ideal for isolating cellular components while preserving their biological activity.
Formulation of Cell Lysis Buffers
Cell lysis is a fundamental step in many biochemical and molecular biology protocols, aiming to disrupt the cell membrane to release intracellular contents. Non-ionic detergents like this compound and its close relatives, such as NP-40, are common components of lysis buffers. ptglab.com They work by solubilizing the lipid bilayer of the cell membrane, creating pores and ultimately leading to the release of cytoplasmic and organellar contents.
The choice of detergent and its concentration is critical and depends on the cell type and the desired downstream application. For the isolation of cytoplasmic proteins, a mild non-ionic detergent is often sufficient. For the extraction of membrane-bound or nuclear proteins, stronger detergents or a combination of detergents may be necessary.
Common Components of a Lysis Buffer:
| Component | Function | Typical Concentration |
| Tris-HCl | Buffering agent to maintain pH | 20-50 mM |
| NaCl | Salt to maintain ionic strength | 50-150 mM |
| Non-ionic Detergent (e.g., this compound) | Solubilizes cell membranes | 0.1-1.0% (v/v) |
| Protease Inhibitors | Prevent protein degradation | Varies |
| EDTA | Chelates divalent cations, inhibits certain proteases | 1-5 mM |
Techniques for Protein Isolation and Purification
Following cell lysis, the target protein must be isolated and purified from the complex mixture of cellular components. Non-ionic surfactants continue to play a crucial role in this process, particularly for membrane proteins. They maintain the solubility of these hydrophobic proteins in aqueous buffers by forming micelles around their hydrophobic domains, preventing aggregation and precipitation.
During chromatography techniques, such as ion-exchange or affinity chromatography, the presence of a non-ionic detergent in the buffers is often essential to keep the target protein in solution and to prevent non-specific binding to the chromatography resin. gbiosciences.com However, it is also important to consider that the detergent may need to be removed in later stages, which can be achieved through methods like dialysis or gel filtration. gbiosciences.com
Contributions to Industrial Processes and Formulations (Non-Consumer Product Focus)
Beyond the laboratory, this compound and other nonylphenol ethoxylates are utilized in a wide array of industrial processes and formulations where their surfactant properties are paramount. These applications are typically in non-consumer facing products and are critical for various manufacturing sectors.
Nonylphenol ethoxylates are employed as emulsifiers, wetting agents, dispersants, and stabilizers in numerous industrial applications. casf.cabinational.netelchemy.com
Selected Industrial Applications of Nonylphenol Ethoxylates:
| Industry | Application | Function of this compound |
| Textile and Leather | Scouring, dyeing, and finishing processes. casf.ca | Acts as a wetting agent to ensure even application of dyes and chemicals, and as a detergent to remove impurities. |
| Paints and Coatings | Pigment dispersion and stabilization. binational.net | Functions as a dispersing agent to ensure uniform distribution of pigment particles and as an emulsifier in latex paints. binational.net |
| Emulsion Polymerization | Synthesis of latex polymers. binational.netelchemy.com | Serves as a stabilizer for the growing polymer particles, preventing coagulation and controlling particle size. binational.netelchemy.com |
| Oilfield Chemicals | Drilling fluids and production enhancement. elchemy.comwikipedia.org | Used as an emulsifier in drilling muds and to enhance oil recovery by reducing interfacial tension between oil and water. wikipedia.org |
| Pulp and Paper | De-inking and processing. casf.ca | Aids in the removal of ink from recycled paper by dispersing the ink particles in the aqueous phase. |
| Agrochemicals | Pesticide and herbicide formulations. | Acts as a wetting agent and emulsifier to improve the spreading and effectiveness of the active ingredients on plant surfaces. |
Function as Dispersants and Wetting Agents in Coatings, Paints, and Inks
In the coatings, paints, and inks industries, achieving a uniform dispersion of solid pigments within a liquid medium is critical for the final product's quality. This compound and related compounds serve as highly effective dispersants and wetting agents. nih.govlubrizol.com
Wetting: The first step in the dispersion process is the wetting of the pigment particles by the liquid medium. researchgate.net Wetting agents like this compound lower the surface tension of the liquid, allowing it to displace air from the surface of the pigment particles and make intimate contact. google.com This thorough wetting is essential for the subsequent dispersion and stabilization steps.
| Application | Function of this compound | Benefit |
| Paints | Wets and disperses pigment particles. | Uniform color, improved gloss, and stability. allnex.comgoogle.com |
| Inks | Stabilizes pigment suspension. | Prevents flocculation and settling. allnex.com |
| Coatings | Reduces surface tension of the liquid formulation. | Ensures even spreading and adhesion to the substrate. |
Application in Agricultural Formulations for Active Ingredient Spreading and Penetration
In agriculture, this compound is utilized as an adjuvant in pesticide and herbicide formulations to enhance their effectiveness. Adjuvants are additives that improve the performance of the active ingredients.
Spreading: Many plant leaf surfaces are waxy and hydrophobic, causing water-based spray solutions to bead up and run off, which limits the contact and absorption of the active ingredient. As a surfactant, this compound reduces the surface tension of the spray droplets, allowing them to spread out and cover a larger area of the leaf surface. amway.in This improved coverage ensures a more uniform application of the pesticide or herbicide.
Penetration: Beyond spreading, these surfactants can also enhance the penetration of the active ingredient through the plant's cuticle, which is the primary barrier to uptake. evonik.com The oil-based components of some formulations, aided by surfactants, can interact with and partially dissolve the cuticle wax, facilitating the transport of the active ingredient into the plant tissue. evonik.com This leads to increased bio-efficacy of the agricultural chemical. Formulations containing this compound can help keep pesticides in suspension, preventing clogging of spray nozzles and ensuring consistent application. amway.in
| Agricultural Application | Mechanism of Action | Outcome |
| Herbicide Formulations | Reduces surface tension of spray droplets. | Enhanced spreading on leaf surfaces. amway.in |
| Pesticide Formulations | Facilitates penetration through the plant cuticle. evonik.com | Improved uptake and efficacy of the active ingredient. evonik.com |
| Tank Mix Adjuvant | Keeps active ingredients in suspension. amway.in | Prevents nozzle clogging and ensures uniform application. amway.in |
Environmental Fate, Transport, and Persistence of 2 Nonylphenoxy Ethanol
Partitioning Behavior in Diverse Environmental Compartments
The partitioning of 2-(Nonylphenoxy)ethanol between water, soil, sediment, and air is a critical determinant of its environmental concentration and potential impact. Its chemical structure, featuring a hydrophobic nonylphenyl group and a short, hydrophilic ethanol (B145695) chain, results in a tendency to associate with organic matter and solid phases rather than remaining in the aqueous phase.
Once released into aquatic environments, often through wastewater treatment plant effluents, this compound is not expected to persist in the water column for long. nih.govepa.gov Its physicochemical properties, particularly its high octanol-water partition coefficient (log Kow), suggest it will readily partition from the water to suspended solids and, ultimately, to bottom sediments. nih.govnih.gov This process is driven by the compound's hydrophobicity. nih.gov
In sewage treatment plants, nonylphenol and its ethoxylates are known to partition to sludge. epa.gov When effluents are discharged, the compound's affinity for solid phases continues. Studies on related nonylphenol compounds have shown that they accumulate in river sediments, which act as a significant environmental sink. nih.govnih.gov The degradation of longer-chain NPEOs in wastewater treatment or the environment can also be a source of this compound and its primary, more persistent degradation product, nonylphenol (NP). epa.govnih.gov This strong tendency to adsorb to sediment means that sediments can become a long-term reservoir for these compounds. nih.gov
Table 1: Physicochemical Properties Influencing Aquatic Partitioning
| Property | Estimated Value | Implication for Aquatic Partitioning |
|---|---|---|
| log Kow | 4.48 | High potential to partition from water to organic phases like sediment and biota. nih.gov |
| Water Solubility | >1,000 mg/L | While soluble, its hydrophobic nature drives partitioning to solids. nih.gov |
Data presented are estimated for closely related nonoxynols.
In terrestrial systems, the mobility of this compound is generally low. nih.gov Contamination of soil environments often occurs through the application of sewage sludge (biosolids) for agricultural purposes. Based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) value of 1300, this compound is expected to have low mobility in soil. nih.gov
Sorption is the primary process governing its transport. The extent of sorption is strongly correlated with the organic carbon content of the soil. nih.gov Research on the closely related nonylphenol (NP) and nonylphenol monoethoxylate (NP1EO) demonstrates that the fraction of soil organic carbon (FOC) is a key parameter influencing their retention. nih.gov The solid-liquid distribution coefficients (Kd), which measure the extent of sorption, for these compounds vary significantly with soil type. For instance, Kd values for NP ranged from 24 to 1059 mL/g and for NP1EO from 51 to 740 mL/g across five different soils. nih.gov This indicates that in soils with higher organic matter, movement towards groundwater is significantly hindered. Desorption studies also show that these compounds can be irreversibly sorbed into soils, further limiting their mobility. nih.gov
Bioaccumulation Potential in Non-Human Organisms
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For this compound and its related compounds, the potential for bioaccumulation is a key aspect of their environmental risk profile.
The estimated high log Kow value of 4.48 suggests a potential for bioaccumulation. nih.gov However, experimental data on bioconcentration factors (BCF), which compare the concentration of a chemical in an organism to the concentration in the surrounding water, provide a more direct measure. According to one classification scheme, the BCF range for 2-(p-Nonylphenoxy)ethanol suggests that its potential for bioconcentration in aquatic organisms is low. nih.gov
However, studies on its degradation product, 4-nonylphenol (B119669), show a moderate potential for bioaccumulation in aquatic life. epa.gov A re-evaluation of 4-nonylphenol's bioaccumulation reported a BCF of 1,300 in fish and 3,400 in mussels, which are considered significant. More recent studies on zebrafish exposed to nonylphenol found BCF values ranging from 104 to 112 L/kg in the whole body, indicating accumulation. nih.gov The discrepancy highlights that while the parent ethoxylate may have a lower BCF, its more persistent degradation products can accumulate more readily. epa.gov
Table 2: Bioconcentration Factors (BCF) for Nonylphenol (NP) in Aquatic Organisms
| Organism | BCF Value (L/kg) | Exposure/Conditions |
|---|---|---|
| Fish | 1,300 | Re-evaluation of 4-nonylphenol bioaccumulation. |
| Mussels | 3,400 | Re-evaluation of 4-nonylphenol bioaccumulation. |
Volatilization Characteristics and Atmospheric Transport
Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. For this compound, this is not considered a significant environmental fate process. nih.gov Its potential for atmospheric transport is extremely low due to its physicochemical properties.
The tendency of a chemical to partition between air and water is described by its Henry's Law constant. The estimated Henry's Law constant for 2-(p-Nonylphenoxy)ethanol is exceptionally low, at 2.6 x 10⁻¹⁷ atm-m³/mole. nih.gov This value indicates that the compound has a very strong preference for remaining in the water phase rather than partitioning into the air. Consequently, volatilization from water surfaces or moist soil surfaces is not an important fate process. nih.gov
Furthermore, its vapor pressure is estimated to be extremely low (6.69 x 10⁻¹³ mm Hg at 25°C), which means it will not volatilize from dry soil surfaces either. nih.gov Given these properties, long-range atmospheric transport of this compound is not expected to occur.
Biodegradation Pathways and Metabolite Formation of 2 Nonylphenoxy Ethanol
Aerobic Degradation Mechanisms and Kinetics
Under aerobic conditions, microorganisms readily initiate the biodegradation of 2-(Nonylphenoxy)ethanol and other NPEOs. The primary degradation is relatively rapid, with studies showing over 99% removal in as few as four days in laboratory-scale river water bioreactors. nih.gov However, the ultimate biodegradation half-lives can range from approximately one to four weeks, depending on environmental factors such as the microbial community, temperature, and oxygen levels. nih.gov Two main pathways have been identified for the initial aerobic transformation of the ethoxylate chain.
A commonly cited aerobic degradation pathway involves the stepwise shortening of the polyethoxylate chain. researchgate.netejbiotechnology.info This process occurs through the successive exoscission of single ethoxylate units. Research on Pseudomonas putida has shown that this degradation proceeds via an oxygen-independent hydroxyl shift mechanism. nih.gov This involves the transfer of a hydroxyl group from the terminal to the penultimate carbon of the ethoxylate unit, forming an unstable hemiacetal. This hemiacetal then dissociates, releasing acetaldehyde (B116499) and the next lower NPEO homolog (e.g., NPEOₓ₋₁). nih.gov This cycle repeats, progressively shortening the ethoxylate chain. nih.gov
The sequential removal of ethoxylate units directly leads to the formation of shorter-chain nonylphenol ethoxylates. Metabolites such as nonylphenol diethoxylate (NPEO₂) and nonylphenol monoethoxylate (NPEO₁) are common intermediates in this pathway. nih.gov In some bacterial strains, the degradation effectively halts at NPEO₂, which then accumulates as a final metabolite. nih.gov However, another significant aerobic pathway suggests that the formation of these short-chain NPEOs may be a minor route. nih.gov Instead, this alternative pathway involves an initial carboxylation step.
This competing pathway begins with the ω-carboxylation of the terminal end of the ethoxylate chain, forming long-chain nonylphenoxy carboxylic acids (NPECs). nih.gov This is then followed by the gradual shortening of the now carboxylated chain. nih.gov This process also leads to the formation of short-chain carboxylated metabolites, with species like nonylphenol diethoxycarboxylate (NPE₂C) being among the most abundant. nih.gov Concurrently, the nonyl chain can also be oxidized, resulting in metabolites that are carboxylated on both the ethoxylate and alkyl chains (carboxyalkylphenoxy ethoxycarboxylates or CAPECs). nih.govresearchgate.net
Table 1: Aerobic Degradation Pathways and Key Metabolites
| Degradation Pathway | Initiating Step | Key Intermediate Metabolites | Primary End Products of Initial Degradation |
|---|---|---|---|
| Sequential Ethoxylate Removal | Non-oxidative hydroxyl shift on the terminal ethoxylate unit | Nonylphenol Ethoxylates with progressively shorter chains (e.g., NPEO₄, NPEO₃) | Nonylphenol Diethoxylate (NPEO₂), Acetaldehyde |
| Oxidative Carboxylation | ω-carboxylation of the terminal ethoxylate unit | Long-chain Nonylphenoxy Carboxylic Acids (NPECs), Carboxyalkylphenoxy Ethoxycarboxylates (CAPECs) | Short-chain Nonylphenoxy Carboxylic Acids (e.g., NPE₂C) |
Anaerobic Degradation Processes and Biotransformation Products
In anaerobic environments such as sewage sludge, sediments, and landfills, the biodegradation of this compound follows a different course. The process is generally slower than aerobic degradation and leads to the formation of more persistent and toxicologically significant metabolites.
Under anaerobic conditions, the primary degradation mechanism is the stepwise shortening of the ethoxylate chain, similar to one of the aerobic pathways. researchgate.net Microbial communities cleave the ether bonds, removing ethylene (B1197577) glycol units one at a time. researchgate.net This process leads to the accumulation of short-chain intermediates, particularly nonylphenol mono- and diethoxylates (NPEO₁ and NPEO₂). researchgate.net These intermediates are then further degraded to 4-nonylphenol (B119669) (NP), which is a more persistent and estrogenic compound. researchgate.net The formation of NP is favored under mesophilic anaerobic conditions found in environments like sewage sludge digesters. researchgate.net
The formation of nonylphenoxy carboxylic acids (NPECs) is predominantly an aerobic process. nih.govresearchgate.net Studies have shown that under aerobic conditions, NPEOs are converted to carboxylated products. researchgate.netnih.gov In contrast, research on Pseudomonas putida under strictly anaerobic conditions indicated that NPEOs were degraded to NPEO₂ without the formation of corresponding carboxylic acids. nih.gov While NPECs may be found in anaerobic environments like sewage treatment plants, their presence is typically attributed to their formation during upstream aerobic treatment stages, followed by their persistence and transport into anaerobic zones. researchgate.net Aerobic sequences generate carboxylated nonylphenols, whereas anaerobic pathways typically yield the ethoxylated counterparts that lead to NP. researchgate.net
Table 2: Comparison of Aerobic vs. Anaerobic Degradation Products
| Condition | Primary Degradation Pathway | Major Intermediate Metabolites | Key Terminal Metabolites |
|---|---|---|---|
| Aerobic | Oxidative carboxylation and/or sequential ethoxylate removal | Short-chain NPEOs (NPEO₁, NPEO₂), NPECs, CAPECs | Short-chain NPECs (e.g., NPE₂C) |
| Anaerobic | Sequential ethoxylate removal | Short-chain NPEOs (NPEO₁, NPEO₂) | 4-Nonylphenol (NP) |
Microbial Communities and Enzymatic Processes in Degradation
A diverse range of microorganisms is capable of degrading nonylphenol ethoxylates. The specific microbial communities and the enzymes they produce are key to the different degradation pathways observed under aerobic and anaerobic conditions.
Under aerobic conditions, several bacterial genera have been identified as NPEO degraders, including Pseudomonas, Sphingomonas, Sphingobium, Cupriavidus, Ralstonia, Achromobacter, and Staphylococcus. nih.gov Specific strains like Ensifer sp. and Pseudomonas sp. have been shown to metabolize short-chain NPEOs by oxidizing the terminal alcohol group of the ethoxylate chain to a carboxylic acid via an aldehyde intermediate, before removing the EO unit. nih.gov The enzymes involved in the initial cleavage of the ethoxylate chain include dehydrogenases that form aldehyde intermediates. nih.gov For the subsequent degradation of the nonylphenol ring itself, enzymes such as phenol (B47542) hydroxylase and catechol dioxygenases are involved. nih.gov
In anaerobic settings, the microbial communities also include members of the Proteobacteria and Firmicutes phyla. tandfonline.com Genera such as Acetoanaerobium, Smithella, Aminivibrio, and Petrimonas have been identified in anaerobic reactors effectively removing NPEOs. tandfonline.com The enzymatic process for anaerobic ethoxylate chain removal has been proposed to be a non-oxidative hydroxyl shift, which liberates acetaldehyde without the need for molecular oxygen. nih.gov This enzymatic capability allows for the initial breakdown of the surfactant molecule, leading ultimately to the formation of nonylphenol.
Role of Specific Bacterial Strains (e.g., Pseudomonas putida)
Certain bacterial strains have demonstrated a notable capacity for degrading nonylphenol ethoxylates. Among these, Pseudomonas putida, a versatile soil and water bacterium, has been identified as a key player in the biotransformation of these compounds. Strains of Pseudomonas putida isolated from environments such as activated sewage sludge can utilize NPEOs as their sole source of carbon for growth under aerobic conditions.
The primary mechanism of NPEO biodegradation by Pseudomonas putida involves a sequential shortening of the polyethoxylate chain. This process occurs through the enzymatic cleavage of individual ethoxylate units from the terminus of the chain. For each ethoxylate unit removed, a molecule of acetaldehyde is released as a metabolic byproduct. This stepwise degradation continues until a shorter-chain NPEO is formed. In the case of longer-chain NPEOs, studies have shown that the degradation often halts at nonylphenol diethoxylate (NPEO2), which then accumulates in the environment. Given that this compound possesses only a single ethoxylate unit, its degradation by Pseudomonas putida would be expected to directly yield nonylphenol and acetaldehyde.
The enzymatic system responsible for this ether scission in Pseudomonas putida is inducible, meaning its activity is triggered by the presence of the NPEO substrate or a transient metabolite. Research has indicated that the degradation pathway in P. putida is distinct from the central ether scission pathway observed in some other bacteria that degrade alcohol ethoxylates. The presence of the bulky and persistent nonylphenol group appears to inhibit such central cleavage, favoring the terminal removal of ethoxylate units.
Table 1: Biodegradation of Nonylphenol Ethoxylates by Pseudomonas putida
| Substrate | Key Enzymatic Process | Primary Metabolites | Accumulating Metabolite (from longer-chain NPEOs) |
| Nonylphenol Ethoxylates (NPEOs) | Sequential exoscission of ethoxylate units | Acetaldehyde, Shorter-chain NPEOs | Nonylphenol diethoxylate (NPEO2) |
Influence of Environmental Conditions on Biodegradation Rates and Efficiency
The rate and efficiency of this compound biodegradation are not solely dependent on the presence of capable microorganisms but are also significantly influenced by various environmental factors. These conditions can affect microbial activity, enzyme function, and the bioavailability of the compound.
Temperature: Temperature plays a crucial role in the metabolic activity of microorganisms. Generally, an increase in temperature leads to higher rates of biodegradation, up to an optimal point beyond which microbial enzymes may denature. For instance, the primary biodegradation of nonylphenol polyethoxylates in river water has been shown to increase from 68% at 7°C to 96% at 25°C researchgate.net. Similarly, the mineralization of these compounds, which is the complete degradation to carbon dioxide and water, is also temperature-dependent, with rates increasing from 30% at 7°C to 70% at 25°C researchgate.net.
pH: The pH of the surrounding environment can impact both the microbial populations and the chemical state of the compound. The optimal pH for the biodegradation of nonylphenol, a key metabolite of this compound, has been reported to be around 7.0 nih.gov. Deviations from this neutral pH can inhibit microbial enzymatic activity and consequently slow down the degradation process.
Oxygen Availability: The presence or absence of oxygen determines the specific metabolic pathways utilized by microorganisms. Aerobic degradation, which occurs in the presence of oxygen, is generally more rapid and complete than anaerobic degradation. Under aerobic conditions, the degradation of NPEOs can lead to the formation of carboxylated metabolites. In contrast, anaerobic degradation pathways are slower and often result in the accumulation of persistent metabolites like nonylphenol.
Nutrient Availability: The availability of essential nutrients, such as nitrogen and phosphorus, can be a limiting factor for microbial growth and activity. Reduced levels of ammonium (B1175870) and phosphate (B84403) have been shown to delay the aerobic degradation rate of nonylphenol nih.gov. Conversely, the addition of organic substrates like yeast extract can enhance the degradation rate by stimulating microbial populations nih.gov.
Presence of Other Substances: The co-occurrence of other chemicals in the environment can either inhibit or enhance the biodegradation of this compound. For example, the presence of certain heavy metals (e.g., lead, cadmium, copper, zinc) and other organic pollutants like phthalic acid esters can inhibit the degradation process nih.gov. Conversely, the addition of some surfactants can increase the bioavailability of the compound and enhance its degradation nih.gov.
Table 2: Influence of Environmental Factors on Nonylphenol Ethoxylate Biodegradation
| Environmental Factor | Effect on Biodegradation Rate/Efficiency |
| Temperature | Increased temperature (up to an optimum) generally increases degradation rates. researchgate.netnih.gov |
| pH | Optimal degradation typically occurs at a neutral pH (around 7.0). nih.gov |
| Oxygen | Aerobic conditions lead to faster and more complete degradation compared to anaerobic conditions. |
| Nutrients | Limited availability of nitrogen and phosphorus can slow down degradation. nih.gov |
| Co-contaminants | Presence of heavy metals and some organic pollutants can be inhibitory. nih.gov |
Ecotoxicological Impact and Endocrine Disrupting Potential in Non Human Biota
Aquatic Ecotoxicity Assessments
Alkylphenol ethoxylates and their degradation products are known to be toxic to a wide range of aquatic organisms. epa.gov The toxicity of these compounds can vary depending on the length of the ethoxylate chain, with shorter-chain ethoxylates and nonylphenol generally being more toxic than the parent compounds. service.gov.uk
Chronic toxicity tests, on the other hand, evaluate the long-term effects of a substance, including impacts on survival, growth, and reproduction. For Ceriodaphnia dubia, a standard chronic test involves a three-brood (seven-day) static renewal test that assesses both survival and the number of offspring produced. epa.govcanada.ca Chronic exposure to nonylphenol and its ethoxylates can lead to reduced reproductive output in aquatic invertebrates. nih.gov The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are key endpoints in chronic toxicity testing.
Acute and Chronic Toxicity of Nonylphenol to Aquatic Invertebrates
| Organism | Endpoint | Value (μg/L) | Reference |
|---|---|---|---|
| Ceriodaphnia cornuta | 48-h LC50 | 20 | ntu.edu.tw |
| Freshwater Invertebrates (various) | 48-h LC50 range | 20 - 508 | ntu.edu.tw |
The release of nonylphenol ethoxylates into aquatic environments can have significant long-term ecological consequences. These compounds and their degradation products can persist in water and sediment, leading to chronic exposure for aquatic organisms. epa.gov Bioaccumulation, the process by which a substance builds up in an organism, is a concern for nonylphenol due to its lipophilic nature. nih.gov This can lead to biomagnification, where the concentration of the substance increases at higher trophic levels in the food web. epa.gov
Endocrine Disrupting Properties in Wildlife and Environmental Models
Alkylphenol ethoxylates and their degradation products, particularly nonylphenol, are recognized as endocrine-disrupting chemicals (EDCs). nih.gov EDCs are exogenous substances that interfere with the endocrine (hormone) system of an organism. nih.gov
In non-mammalian vertebrates, such as fish and amphibians, nonylphenol primarily exerts its endocrine-disrupting effects by mimicking the natural hormone 17β-estradiol. nih.gov This estrogenic activity is due to the structural similarity between nonylphenol and estradiol, allowing it to bind to estrogen receptors (ERs). nih.gov The binding of nonylphenol to ERs can trigger a cascade of events that are normally regulated by endogenous estrogens, leading to inappropriate hormonal responses. biochemjournal.com
The mechanisms of endocrine disruption by nonylphenol in fish can be summarized as follows:
Hormone Mimicry : Nonylphenol binds to estrogen receptors, acting as an estrogen agonist and initiating estrogenic responses. nih.gov
Disruption of Hormone Metabolism : It can interfere with the synthesis and breakdown of natural hormones. fisheriesjournal.com
Alteration of Receptor Expression : Nonylphenol has been shown to modulate the levels of estrogen receptors. fisheriesjournal.com
Studies have shown that nonylphenol can induce the expression of vitellogenin, an egg yolk precursor protein, in male fish, which is a clear indicator of estrogenic activity. nih.govresearchgate.net This compound can also have anti-androgenic effects, interfering with the function of male hormones. nih.gov
Exposure to nonylphenol and its ethoxylates has been linked to a variety of adverse effects in non-human organisms. In fish, observed effects include:
Feminization of males : This can manifest as the development of intersex gonads (testes containing oocytes). nih.gov
Reduced male fertility : Nonylphenol exposure can lead to decreased sperm production and quality. nih.gov
Altered sex ratios : Skewed sex ratios towards females have been observed in some fish populations. nih.gov
Developmental abnormalities : Delays in metamorphosis and other developmental issues have been reported in amphibians. fisheriesjournal.comigb-berlin.de
A key biomarker for assessing exposure to estrogenic EDCs in oviparous (egg-laying) vertebrates is the induction of vitellogenin (VTG) synthesis in males or juveniles. tandfonline.comnih.govnih.gov Vitellogenin is a female-specific protein that is normally produced in the liver under the control of estrogen and is essential for egg yolk formation. tandfonline.com Its presence in male fish is a strong indicator of exposure to estrogenic compounds. nih.gov Other biomarkers include alterations in gonadal histology, changes in hormone levels (e.g., 17β-estradiol and testosterone), and the expression of estrogen-responsive genes. nih.gov
Observed Effects and Biomarkers of Nonylphenol Exposure in Non-Human Organisms
| Organism Group | Observed Effects | Key Biomarkers |
|---|---|---|
| Fish | Feminization of males, reduced fertility, altered sex ratios, impaired reproductive success. nih.govnih.gov | Vitellogenin (VTG) induction in males, intersex gonads, altered hormone levels. tandfonline.comnih.gov |
| Amphibians | Delayed metamorphosis, developmental abnormalities. fisheriesjournal.comigb-berlin.de | Changes in developmental timing and morphology. |
| Invertebrates | Reproductive impairment. | Induction of vitellogenin-like proteins. nih.gov |
Environmental Risk Assessment Frameworks for Alkylphenol Ethoxylates
Environmental risk assessment is a process used to evaluate the potential for adverse ecological effects from exposure to chemical stressors. For alkylphenol ethoxylates, regulatory agencies in various regions have established frameworks to assess and manage the risks they pose to the environment.
In the United States , the Environmental Protection Agency (EPA) has an action plan for nonylphenol and nonylphenol ethoxylates. canada.ca This plan is based on concerns about their persistence in the aquatic environment, moderate bioaccumulation, and high toxicity to aquatic organisms. epa.gov The EPA's risk assessment process involves evaluating hazard and exposure data to characterize the potential risks. binational.net As a result of these assessments, the EPA has encouraged the voluntary phase-out of nonylphenol ethoxylates in certain products and has proposed a Significant New Use Rule (SNUR) to review any new or resumed uses of these chemicals. epa.gov
In the European Union , alkylphenol ethoxylates are regulated under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. cefic.org Nonylphenols and their ethoxylates are included in the Annex XVII of REACH, which restricts their use in certain applications, such as industrial and domestic cleaning, at concentrations above 0.1% by weight. ineris.fr Furthermore, nonylphenols are on the list of priority substances under the Water Framework Directive, which aims to phase out their emissions and losses. ineris.fr The EU's risk assessment has identified unacceptable risks to aquatic and terrestrial ecosystems, leading to these regulatory actions. service.gov.ukservice.gov.uk
These risk assessment frameworks generally involve the following steps:
Hazard Identification : Determining the potential adverse effects of the substance.
Dose-Response Assessment : Evaluating the relationship between the dose of the substance and the occurrence of adverse effects.
Exposure Assessment : Estimating the concentration of the substance in the environment and the extent of exposure to organisms.
Risk Characterization : Integrating the hazard, dose-response, and exposure information to estimate the probability and magnitude of adverse effects.
Regulatory Frameworks and Environmental Policy for Nonylphenol Ethoxylates
International and Regional Regulatory Status
Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC 1907/2006), nonylphenol ethoxylates have been subject to significant regulatory scrutiny. Due to their endocrine-disrupting properties that pose a risk to the environment, 4-Nonylphenol (B119669), branched and linear, ethoxylated has been identified as a Substance of Very High Concern (SVHC). canada.ca
Their inclusion on the Candidate List for Authorisation triggers legal obligations for companies producing, importing, or using these substances. Subsequently, these substances were included in the Authorisation List (Annex XIV) of REACH. canada.caepa.gov This inclusion means that after a specified "sunset date" of January 4, 2021, the placing on the market and use of these substances is prohibited unless an authorisation is granted for a specific use. epa.govccme.canih.gov Companies wishing to continue using NPEs after this date were required to submit an application for authorisation by July 4, 2019. ccme.cacanada.ca
The inclusion in Annex XIV was based on the endocrine-disrupting properties for the environment (Article 57(f)). ccme.cacanada.ca This regulatory action aims to phase out the use of these hazardous substances and encourage their substitution with safer alternatives.
| Milestone | Date |
|---|---|
| Latest Application Date for Authorisation | July 4, 2019 ccme.cacanada.ca |
| Sunset Date | January 4, 2021 epa.govccme.canih.gov |
In the United States, the Environmental Protection Agency (EPA) has implemented regulations to manage the environmental risks associated with nonylphenol ethoxylates.
Emergency Planning and Community Right-to-Know Act (EPCRA) Section 313: The EPA has added a nonylphenol ethoxylates (NPEs) category to the list of toxic chemicals subject to reporting under Section 313 of EPCRA, also known as the Toxics Release Inventory (TRI). epa.govccme.ca This decision was based on the determination that NPEs meet the toxicity criteria under EPCRA, as they are highly toxic to aquatic organisms. nih.govccme.ca Specifically, short-chain NPEs are directly toxic, while longer-chain NPEs can break down in the environment to form short-chain NPEs and nonylphenol, both of which are highly toxic to aquatic life. epa.govccme.ca Facilities that manufacture, process, or otherwise use NPEs above certain threshold quantities are required to report their environmental releases and other waste management activities annually. ccme.ca This reporting provides valuable data to the public and regulatory authorities about the release of these chemicals into the environment. The rule became effective on November 30, 2018, and applies to the reporting year beginning January 1, 2019. epa.govccme.ca
Significant New Use Rules (SNURs): Under the Toxic Substances Control Act (TSCA), the EPA has proposed a Significant New Use Rule (SNUR) for a group of 15 nonylphenols and nonylphenol ethoxylates. canada.caccme.canih.gov For 13 of these substances, including 2-(Nonylphenoxy)ethanol, the SNUR would designate any use as a "significant new use." canada.canih.gov This requires manufacturers (including importers) and processors to notify the EPA at least 90 days before commencing any new use of these chemicals. canada.caccme.canih.gov This notification allows the EPA to evaluate the intended new use and, if necessary, implement measures to prohibit or limit the activity to mitigate potential risks to human health or the environment. binational.net The SNUR is intended to address uses that were not ongoing at the time of the proposal, providing a mechanism for EPA to review any resumption or new applications of these chemicals. canada.caccme.ca
Concerns over the environmental impact of nonylphenol and its ethoxylates have also been addressed through international conventions. The OSPAR Convention for the Protection of the Marine Environment of the North-East Atlantic, which evolved from the Oslo and Paris Conventions, has played a key role in this regard.
The Paris Commission (PARCOM), a precursor to OSPAR, recognized the threat posed by NP/NPEs to the aquatic environment. canada.ca In 1992, PARCOM issued Recommendation 92/8 on Nonylphenol-Ethoxylates, which called for the phasing out of their use as cleaning agents for both domestic and industrial purposes. nih.gov The recommendation also urged for the study of other uses that lead to discharges into sewer systems or surface waters with the aim of reducing such releases. nih.gov
Following this, NP/NPEs were included in the OSPAR List of Chemicals for Priority Action in 1998 due to their toxicity to aquatic organisms, lipophilic nature leading to accumulation in sewage sludge and sediments, bioaccumulation in aquatic species, and potential endocrine-disrupting properties. canada.ca The OSPAR Commission has continued to advocate for measures to reduce the environmental impact of these substances, supporting risk-reduction measures and monitoring strategies. canada.ca
Research on Sustainable Alternatives and Green Chemistry Initiatives
Development and Evaluation of Environmentally Preferred Surfactants
The primary strategy for replacing NPEs has been the development and evaluation of environmentally preferred surfactants that offer comparable performance without the associated ecological risks. Key alternatives include alcohol ethoxylates (AE), glucose-based surfactants, and polysaccharide-based surfactants.
Alcohol Ethoxylates (AEs) are a major class of non-ionic surfactants that have been identified as a desirable substitute for NPEs. jrhessco.com They are produced by reacting a fatty alcohol (derived from either petrochemical or oleochemical sources) with ethylene (B1197577) oxide. AEs are readily biodegradable, and their degradation intermediates are less toxic than the parent surfactants. regulations.gov In contrast, NPEs degrade to the more persistent and toxic nonylphenol (NP). jrhessco.comregulations.gov The U.S. Environmental Protection Agency (EPA) has highlighted both branched and linear Alcohol Ethoxylates as suitable alternatives in various formulations. jrhessco.com
Glucose-Based Surfactants , such as alkyl polyglycosides (APGs), are another promising alternative. Derived from renewable resources like sugars and fatty alcohols, these surfactants exhibit ready biodegradability and their degradation products have low toxicity. regulations.gov
Polysaccharide-Based Surfactants represent an innovative approach to developing bio-derived, non-toxic surfactants. turi.org Research has focused on modifying naturally occurring polysaccharides, such as those derived from pectin acids found in fruit wastes, to create amphiphilic molecules with surfactant properties. turi.org While showing potential as a "drop-in" replacement for NPEs in applications like laundry detergents, challenges remain in optimizing their efficiency for cleaning certain types of dirt and in scaling up production. turi.org
The evaluation of these alternatives is based on several key criteria, including biodegradability, toxicity to aquatic organisms, and performance. The table below provides a comparative overview of NPEs and their alternatives.
Table 1: Comparison of Nonylphenol Ethoxylates (NPEs) and Environmentally Preferred Surfactant Alternatives
| Surfactant Type | Source | Biodegradability | Aquatic Toxicity of Degradation Products | Key Advantages | Key Challenges |
|---|---|---|---|---|---|
| Nonylphenol Ethoxylates (NPEs) | Petrochemical | Ultimately, but not readily biodegradable regulations.gov | More toxic than parent compound jrhessco.comregulations.gov | Effective performance in various applications | Environmental persistence and endocrine disruption of breakdown products sgs.com |
| Alcohol Ethoxylates (AEs) | Petrochemical or Oleochemical | Readily and ultimately biodegradable regulations.gov | Less toxic than parent compound regulations.gov | Proven performance, readily available regulations.gov | Potential for skin and eye irritation at high concentrations regulations.gov |
| Glucose-Based Surfactants (e.g., APGs) | Renewable (sugars, fatty alcohols) | Readily biodegradable regulations.gov | Low toxicity regulations.gov | Excellent environmental profile, good detergency | May require formulation adjustments to match NPE performance |
| Polysaccharide-Based Surfactants | Renewable (e.g., fruit wastes, algae) turi.org | Bio-derived | Low toxicity turi.org | Potential for high sustainability and low cost turi.org | Performance optimization and scalability turi.org |
Strategies for Phasing Out Nonylphenol Ethoxylates in Industrial Applications
The phase-out of NPEs in industrial applications has been driven by a combination of regulatory actions, voluntary industry initiatives, and supply chain management.
Regulatory Measures: In the United States, the EPA has taken significant steps to address the risks associated with NPEs. In 2010, the agency released the Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs) Action Plan, which outlined concerns about their toxicity to aquatic organisms. jrhessco.comepa.gov This plan included encouraging the phase-out of NPEs in industrial laundry detergents and proposing a "Significant New Use Rule" (SNUR) to require EPA notification before any new uses of these chemicals are initiated. jrhessco.com
Voluntary Industry Agreements: Proactive phase-outs by industry have been crucial in reducing the use of NPEs. For instance, the Textile Rental Services Association (TRSA) committed to an industry-wide phase-out of NPEs from all liquid detergent formulations by the end of 2013 and from powders a year later. eroscoe.com Similarly, in the United Kingdom, a voluntary agreement with the textile manufacturing industry led to the discontinuation of APEs in wool scouring by 1996. service.gov.uk These initiatives often involve collaboration with chemical suppliers to identify and transition to safer alternatives.
Supply Chain Management: A comprehensive approach to eliminating NPEs involves managing the entire product lifecycle. sgs.com This includes preventing the introduction of these restricted substances into the supply chain in the first place. sgs.com For industries like textiles, which have complex global supply chains, this requires collaboration and transparency among manufacturers, chemical suppliers, and brands to ensure that NPEs are not used in any stage of production. sgs.com
Innovations in Biodegradable Chemical Formulations and Materials
Biodegradable Polymers: Significant progress has been made in developing biodegradable plastics from renewable sources. Polylactic acid (PLA), derived from sources like corn starch, is a bio-based and biodegradable alternative to conventional petroleum-based plastics. eurecat.org Research is ongoing to enhance the biodegradability of such materials, making them suitable for single-use products that degrade quickly without leaving harmful residues. eurecat.org
Eco-Friendly Inks and Coatings: The development of biodegradable inks and coatings is another important area of innovation. These products use natural pigments and water-based formulations, avoiding harmful solvents and chemicals. meyers.com Edible coatings and films made from natural, food-grade ingredients are also being developed to protect perishable goods, reducing both food and packaging waste. meyers.com
Bio-Based Materials: Algae-based plastics are emerging as a sustainable alternative with a lower carbon footprint than petroleum-based plastics. meyers.com These materials offer flexibility and durability for various packaging applications. meyers.com The overarching goal of these innovations is to create products that are "benign by design," meaning their entire lifecycle, from feedstock sourcing to end-of-life disposal, is sustainable. rsc.org This involves not only developing biodegradable materials but also creating the necessary infrastructure for their collection, recycling, and composting. rsc.org
Future Research Directions and Emerging Challenges in 2 Nonylphenoxy Ethanol Studies
Advanced Mechanistic Investigations of Ecotoxicological Effects
While it is well-established that 2-(Nonylphenoxy)ethanol and its primary degradation product, nonylphenol (NP), are toxic to aquatic life and act as endocrine disruptors, the precise molecular and cellular mechanisms underlying these effects require deeper investigation. elchemy.comcabidigitallibrary.org Future research should prioritize understanding how these compounds interact with biological systems at a subcellular level.
Key research areas include:
Receptor Binding and Signaling Pathways: Elucidating the specific pathways through which this compound and its metabolites interfere with hormonal systems. elchemy.com Although their estrogen-mimicking capabilities are known, the full spectrum of their interactions with other nuclear receptors and signaling cascades is not fully understood.
Genotoxicity and Mutagenicity: Investigating the potential for these compounds to cause DNA damage and mutations. While some research into the potential carcinogenicity of NPEOs is ongoing, more definitive studies are needed. elchemy.com
Transgenerational Effects: Assessing whether the reproductive and developmental damage observed in aquatic organisms can be passed down to subsequent generations, a critical question for long-term population viability.
Comprehensive Modeling of Environmental Transport and Fate Across Ecosystems
Predicting the movement and persistence of this compound in the environment is crucial for assessing exposure risks. cdc.gov This compound and its derivatives are found in various environmental matrices, including water, sediment, soil, and biota, often far from the original source of contamination. epa.govnih.gov Comprehensive environmental fate and transport models are essential tools for understanding and predicting their distribution. researchgate.netwiley.com
Challenges and future directions in modeling include:
Partitioning Behavior: Improving models to accurately predict how this compound and its degradation products partition between water, sediment, and soil. nih.gov Due to its hydrophobic nature, its degradation product nonylphenol tends to adsorb to sediment particles, creating long-term pollutant sinks. cabidigitallibrary.orgnih.gov
Biodegradation Pathways: Incorporating complex biodegradation pathways into models. Under aerobic conditions, the ethoxylate chain is shortened, while under anaerobic conditions, complete de-ethoxylation to the more persistent and toxic nonylphenol can occur. mdpi.comaloki.hu Models need to account for these different environmental conditions.
Cross-Media Transport: Developing integrated models that can simulate the transport of these compounds across different environmental compartments, such as volatilization from water to air and deposition onto soil. cdc.gov
Influence of Environmental Factors: Quantifying the impact of variables like temperature, pH, microbial activity, and organic matter content on degradation and transport rates to enhance model accuracy for site-specific predictions. cabidigitallibrary.orgalaska.gov
| Parameter | Description | Significance in Modeling |
| Log Kow | Octanol-water partition coefficient. A measure of a chemical's hydrophobicity. | High values (e.g., 4.48 for nonylphenol) indicate a tendency to adsorb to organic matter in soil and sediment, affecting transport in water. mdpi.com |
| Henry's Law Constant | A measure of the tendency for a chemical to volatilize from water to air. | Influences the potential for atmospheric transport and deposition. cabidigitallibrary.orgcdc.gov |
| Biodegradation Half-life | The time it takes for half of the chemical to be broken down by microorganisms. | Varies significantly with environmental conditions (aerobic vs. anaerobic) and impacts the persistence of the parent compound and the formation of metabolites. nih.gov |
Development of Novel Remediation Technologies for Contaminated Environments
The persistence of this compound and its degradation products, particularly nonylphenol, in the environment necessitates the development of effective remediation strategies. researchgate.net Conventional wastewater treatment plants often achieve incomplete removal, leading to the discharge of these contaminants into aquatic ecosystems. industrialchemicals.gov.auresearchgate.net
Promising areas for research and development in remediation include:
Advanced Oxidation Processes (AOPs): Technologies like photocatalytic degradation show potential for breaking down the stable aromatic ring structure of nonylphenol, mineralizing it into less harmful substances. nih.gov
Bioremediation: Identifying and engineering microbial strains with enhanced capabilities to degrade NPEOs and nonylphenol is a cost-effective and environmentally friendly approach. researchgate.net Genera such as Sphingomonas, Pseudomonas, and various fungi have shown potential. researchgate.net
Adsorption Technologies: Developing novel and highly efficient adsorbent materials. Magnesium silicate, for example, has demonstrated a high capacity for adsorbing 4-nonylphenol (B119669) from water. nih.gov The simplicity and efficiency of adsorption make it a promising method for water treatment. nih.gov
Membrane Filtration: Utilizing advanced membrane technologies, such as nanofiltration and reverse osmosis, to physically separate these compounds from contaminated water streams. nih.gov
Hybrid Systems: Combining different treatment methods, such as biological treatment followed by an AOP, to achieve higher removal efficiencies for both the parent compound and its persistent metabolites. researchgate.net
| Remediation Technology | Mechanism | Potential Advantages | Research Focus |
| Microbial Degradation | Use of microorganisms to break down contaminants. researchgate.net | Eco-friendly, potentially low-cost. | Isolation of highly efficient microbial strains, optimization of environmental conditions. researchgate.net |
| Adsorption | Binding of contaminants to the surface of an adsorbent material. nih.gov | Simplicity, efficiency, rapid application. nih.gov | Synthesis of novel adsorbents with high capacity and selectivity for nonylphenolic compounds. nih.gov |
| Coagulation/Flocculation | Use of chemicals to clump together and remove suspended and dissolved contaminants. mdpi.com | Effective for hydrophobic compounds like NP and short-chain NPEOs. | Optimization of coagulants, pH, and mixing conditions for specific wastewater compositions. mdpi.com |
| Photocatalytic Degradation | Use of a catalyst and light to generate highly reactive radicals that destroy pollutants. nih.gov | Potential for complete mineralization of contaminants. | Development of efficient catalysts, reactor design, and understanding reaction byproducts. |
Interdisciplinary Approaches to Assess Long-Term Ecological Impacts and Systemic Risks
Understanding the full scope of the risks posed by this compound requires collaboration across multiple scientific disciplines, including toxicology, ecology, chemistry, and environmental modeling. The long-term and widespread nature of the contamination means that its impacts can cascade through ecosystems in complex ways. elchemy.com
Future research should adopt an interdisciplinary framework to:
Evaluate Biomagnification: Quantify the extent to which this compound and its lipophilic degradation products accumulate up the food chain, potentially reaching high concentrations in top predators. elchemy.com
Integrate Exposure and Effects Modeling: Link environmental fate and transport models with ecotoxicological models to create more realistic risk assessments that predict the probability of adverse effects under various environmental scenarios.
Develop Systemic Risk Profiles: Move beyond single-chemical risk assessments to consider the cumulative and synergistic effects of this compound in combination with other environmental stressors and pollutants.
By embracing these advanced, comprehensive, and interdisciplinary research directions, the scientific community can address the emerging challenges associated with this compound, leading to more effective risk management strategies and the protection of ecological health.
Q & A
Q. How can computational modeling enhance the design of this compound derivatives with reduced environmental impact?
- Methodology : Perform molecular dynamics (MD) simulations to assess interactions with biological targets (e.g., estrogen receptors). Use density functional theory (DFT) to predict degradation energetics. Prioritize derivatives with lower logP values (<3.5) and higher biodegradability scores (e.g., BIOWIN models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
